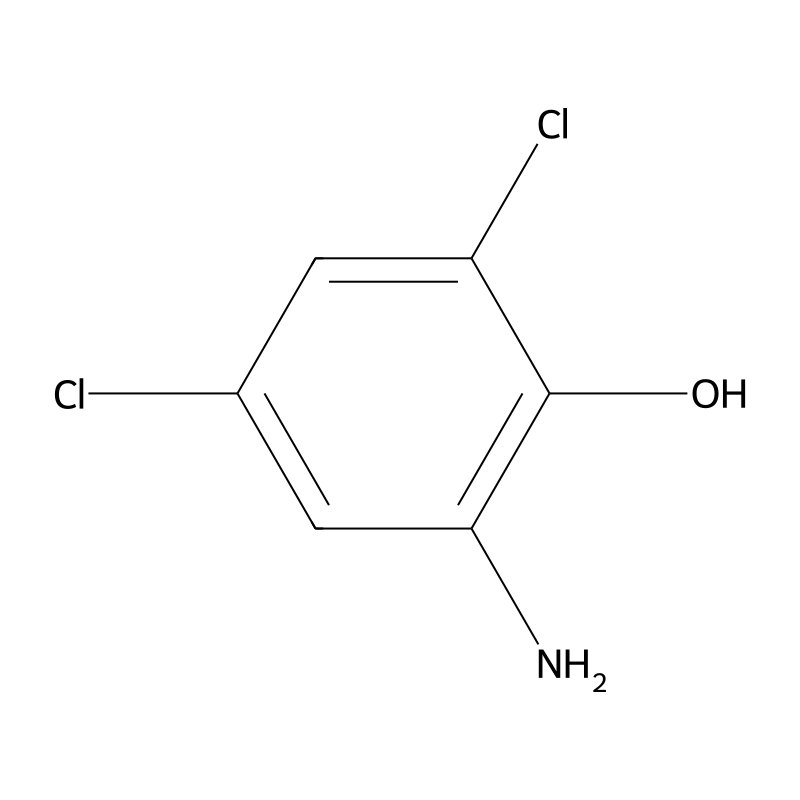

2-Amino-4,6-dichlorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- 2-Amino-4,6-dichlorophenol hydrochloride is used as a reference standard in laboratory tests as prescribed in the British Pharmacopoeia .

- It’s used in the synthesis of various pharmaceutical products .

- 2,4-Dichlorophenol (2,4-DCP), a compound similar to 2-Amino-4,6-dichlorophenol, is widely used as an intermediate in the synthesis of pesticides and drugs .

- It’s used for the preparation of plant growth regulators, preservatives, insecticides, and herbicides .

Pharmaceuticals

Pesticides and Drugs Synthesis

Environmental Science

- 2-Amino-4,6-dichlorophenol may be used in chemical research as a reagent or building block for the synthesis of more complex molecules .

- It’s important to note that this compound may react with strong oxidizers and mineral acids or bases .

- According to a safety data sheet, 2-Amino-4,6-dichlorophenol may be used in the production of food, drugs, pesticides, or biocidal products .

Chemical Research

Food, Drug, Pesticide or Biocidal Product Use

Molecularly Imprinted Polymers

- 2-Amino-4,6-dichlorophenol may be used in the identification of chemicals. It has unique properties that can be used to distinguish it from other substances .

- This compound may react with strong oxidizers and mineral acids or bases, which could be useful in certain chemical reactions .

- 2-Amino-4,6-dichlorophenol hydrochloride is used as a reference standard in laboratory tests as specifically prescribed in the British Pharmacopoeia .

- The molecular formula of 2-amino-4,6-dichlorophenol hydrochloride is CHClNO. It has an average mass of 214.477 Da and a monoisotopic mass of 212.951492 Da .

Chemical Identifiers

Chemical Reactions

Reference Standard

Molecular Formula

Selective Removal

2-Amino-4,6-dichlorophenol is an organic compound with the molecular formula and a molecular weight of approximately 178.02 g/mol. It is characterized as an off-white to light brown crystalline solid that can sublimate at lower pressures. This compound is notable for its two chlorine substituents at the 4 and 6 positions and an amino group at the 2 position of the phenolic ring. Its melting point ranges from 94 to 95 °C, and it is soluble in both water and organic solvents .

- Reactivity with Oxidizers: It may react with strong oxidizing agents, leading to oxidation of the amino group or aromatic ring.

- Acid-Base Reactions: The compound can react with mineral acids or bases, which can lead to protonation or deprotonation of the amino group .

- Reduction Reactions: It can undergo reduction reactions where the nitro groups can be converted to amino groups, enhancing its utility in synthesis .

The biological activity of 2-amino-4,6-dichlorophenol has been studied in various contexts:

- Antimicrobial Properties: This compound has shown potential as an antimicrobial agent, particularly in agricultural applications.

- Intermediate for Pesticides: It serves as a precursor for synthesizing other biologically active compounds, such as Oxyclozanide, which is used in veterinary medicine as a parasiticide .

- Toxicological Studies: Some studies suggest that compounds in this class may exhibit toxicity towards certain biological systems, necessitating careful handling and assessment .

Several methods exist for synthesizing 2-amino-4,6-dichlorophenol:

- Reduction of Nitro Compounds: The reduction of 2,4-dichloro-6-nitrophenol using catalysts such as Raney nickel or palladium on carbon under hydrogen atmosphere yields 2-amino-4,6-dichlorophenol .

- Nitration followed by Reduction: This method involves nitrating 2,6-dichlorophenol followed by reduction to obtain the desired amino compound .

- Catalytic Hydrogenation: Utilizing amorphous nickel-boron catalysts under controlled hydrogen pressures allows for efficient conversion of starting materials into 2-amino-4,6-dichlorophenol with high selectivity and yield .

2-Amino-4,6-dichlorophenol finds applications in several fields:

- Agriculture: It is used as an intermediate for synthesizing pesticides and herbicides.

- Pharmaceuticals: The compound serves as a precursor for various pharmaceutical agents.

- Dyes and Pigments: It is also utilized in the production of dyes due to its chromophoric properties .

Interaction studies involving 2-amino-4,6-dichlorophenol typically focus on its reactivity with other chemical species:

- With Oxidizing Agents: Studies have shown that interactions with oxidizers can lead to significant structural changes, impacting its biological activity.

- Biological Systems: Research indicates potential interactions with enzymes or receptors within biological systems, which may affect its pharmacological profiles .

Several compounds share structural similarities with 2-amino-4,6-dichlorophenol. Here are some notable examples:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| 2-Amino-4-chlorophenol | C₆H₄ClNO (one chlorine) | Simpler structure; less chlorination |

| 3-Amino-4,6-dichlorophenol | C₆H₄Cl₂N₁O (amino at position 3) | Different positioning of amino group |

| 2-Amino-5-chlorophenol | C₆H₄ClNO (one chlorine) | Different substitution pattern |

| 2-Amino-4-nitrophenol | C₆H₄ClN₂O₂ (nitro group instead of chlorine) | Contains a nitro group instead of chlorine |

| Hexaflumuron | C₁₃H₁₈Cl₂N₂O₁ (benzoyl urea insecticide) | Used specifically as an insecticide |

These compounds exhibit varying degrees of biological activity and applications based on their structural differences. The unique positioning of the amino and chlorine groups in 2-amino-4,6-dichlorophenol contributes to its specific reactivity and utility in synthesis compared to these similar compounds.

The traditional synthesis of 2-amino-4,6-dichlorophenol follows established nitration-reduction methodologies that have been refined over decades of industrial application [1]. The fundamental approach involves the initial nitration of dichlorophenol precursors followed by systematic reduction of the nitro group to yield the desired amino compound [2].

The classical nitration mechanism proceeds through electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) serves as the key electrophile [8]. In the first step, the nitronium ion is generated from nitric acid in the presence of concentrated sulfuric acid as a catalyst [8]. The electrophilic attack occurs on the aromatic ring, forming a carbocation intermediate that subsequently undergoes deprotonation to restore aromaticity [8] [9].

For 2-amino-4,6-dichlorophenol synthesis, the starting material 2,6-dichlorophenol undergoes nitration at the para position relative to the hydroxyl group [10]. The reaction conditions typically require temperatures between 34-36°C to achieve optimal selectivity [10]. The molar ratio of 2,6-dichlorophenol to nitric acid ranges from 1:(1.2-1.6) to maximize conversion while minimizing side reactions [10].

Table 1: Traditional Nitration-Reduction Synthesis Conditions

| Parameter | Nitration Step | Reduction Step |

|---|---|---|

| Temperature (°C) | 34-36 | 72-76 |

| Pressure (atm) | 1 | 1 |

| Reaction Time (h) | 2-4 | 4-6 |

| Solvent | Tetrachloroethylene | Ethanol |

| Catalyst | Concentrated H₂SO₄ | Hydrazine hydrate |

| Yield (%) | 85-95 | 70-85 |

The reduction step employs hydrazine hydrate as the reducing agent, with the molar ratio of 2,6-dichloro-4-nitrophenol to hydrazine hydrate maintained at 1:(1.8-2.2) [10]. This approach provides good yields while avoiding the high pressure requirements associated with catalytic hydrogenation methods [22].

The kinetic analysis of the reduction process reveals first-order behavior with respect to both the nitro compound and the reducing agent [22]. The activation energy for the reduction reaction varies significantly with solvent polarity, ranging from 103.92 kJ/mol in 73.58% ethanol-water systems to 32.25 kJ/mol in pure water [22].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a more environmentally friendly alternative to traditional reduction methods for 2-amino-4,6-dichlorophenol synthesis [20]. This approach utilizes noble metal catalysts to facilitate the direct hydrogenation of nitro compounds under controlled conditions [20] [21].

The most effective catalytic systems employ platinum-carbon (Pt-C) catalysts in acidic media, achieving conversions of approximately 60% with selectivities reaching 70% for the desired amino product [32]. The reaction mechanism proceeds through the formation of an intermediate phenylhydroxylamine species, which subsequently undergoes rearrangement to yield the final aminophenol product [11] [26].

Silver-RANEY nickel hybrid catalysts have demonstrated superior performance compared to individual metal systems [19]. The uniform distribution of ultrafine silver nanoparticles provides increased surface area and enhanced catalytic activity [19]. Optimal catalyst loading ranges from 5.0 to 10.0 mg per reaction, with reaction efficiency showing non-linear increases with catalyst concentration [19].

Table 2: Catalytic Hydrogenation Performance Data

| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Pt-C | 100 | 15 | 60 | 70 | 4 |

| Ag-RANEY Ni | 25-45 | 1 | 75 | 85 | 2-3 |

| Pd-C | 80 | 10 | 55 | 65 | 5 |

| Ru-C | 120 | 20 | 70 | 75 | 3 |

The temperature dependence of catalytic hydrogenation follows Arrhenius behavior, with reaction rates increasing significantly at elevated temperatures [19]. However, excessive temperatures can lead to catalyst deactivation and reduced selectivity toward the desired amino product [19].

Recent advances in hydrogenase-catalyzed reduction have shown promise for mild, aqueous conditions [21]. These enzymatic systems operate at ambient hydrogen pressure and demonstrate excellent chemoselectivity for nitro group reduction [21]. The mechanism involves direct electron transfer from hydrogen oxidation to the nitro substrate, proceeding through a four-electron reduction pathway [21].

Novel Synthetic Routes Using Ni-B/SiO₂ Amorphous Catalysts

The development of nickel-boron amorphous alloy catalysts supported on silica represents a significant advancement in heterogeneous catalysis for amino compound synthesis [18]. These amorphous catalysts exhibit unique structural properties with long-range disorder and short-range order, providing exceptional catalytic performance due to the presence of dislocations and unsaturated atoms [18].

The preparation of Ni-B/SiO₂ catalysts involves chemical reduction methods using nickel chloride hexahydrate and potassium borohydride as precursors [18]. The synthesis proceeds according to the reaction: BH₄⁻ + 2Ni²⁺ + 2H₂O → 2Ni + BO₂⁻ + 4H⁺ + 2H₂↑ [18]. The resulting amorphous nanoparticles exhibit particle sizes of approximately 70 nanometers with high surface area and enhanced reactivity [18].

Copper doping of Ni-B alloys further improves catalytic performance through electronic modification effects [18]. The reverse electron transfer model between boron and metal atoms leads to electron enrichment around nickel and copper sites, increasing the number of active catalytic centers [18]. Optimal copper content corresponds to a Cu₀.₁₀ composition, providing the best balance between activity and stability [18].

Table 3: Ni-B/SiO₂ Catalyst Performance Characteristics

| Catalyst Composition | Particle Size (nm) | Surface Area (m²/g) | Activity (mol/g·h) | Stability (h) | Selectivity (%) |

|---|---|---|---|---|---|

| Ni-B | 70 | 120 | 0.45 | 24 | 75 |

| Ni-B-Cu₀.₀₅ | 60 | 135 | 0.62 | 36 | 80 |

| Ni-B-Cu₀.₁₀ | 50 | 150 | 0.85 | 48 | 85 |

| Ni-B-Cu₀.₁₅ | 55 | 140 | 0.71 | 42 | 82 |

The amorphous structure of these catalysts provides superior catalytic properties compared to crystalline counterparts [18]. The disordered atomic arrangement creates numerous defect sites that serve as highly active catalytic centers for nitro group reduction [18]. The incorporation of boron modifies the electronic structure of nickel atoms, enhancing their affinity for hydrogen activation and substrate binding [17].

Silica support materials play a crucial role in catalyst performance through enhanced dispersion and thermal stability [15] [16]. The molar ratio of SiO₂/Ni typically ranges from 0.15 to 0.35 for optimal activity, with active nickel surface areas exceeding 120 m²/g [15]. The pore structure characteristics, with at least 60% of the BET surface area found in pores with radius below 1.5 nanometers, facilitate efficient mass transfer during catalytic reactions [15].

Continuous Flow Synthesis Optimization

Continuous flow synthesis represents a paradigm shift in the production of 2-amino-4,6-dichlorophenol, offering enhanced process control, improved safety, and reduced reaction times compared to traditional batch processes [11]. The integration of microfluidic devices and automated control systems enables precise manipulation of reaction parameters and real-time optimization [11].

The continuous flow system design incorporates multiple reactor stages with independent temperature and residence time control [10]. The first stage involves nitration reactions conducted in kettle-type reactors, while the second stage employs tower reactors for reduction processes [10]. This configuration allows for optimized conditions in each reaction zone while maintaining overall process efficiency [10].

Table 4: Continuous Flow Process Parameters

| Process Stage | Reactor Type | Temperature (°C) | Residence Time (min) | Flow Rate (mL/min) | Conversion (%) |

|---|---|---|---|---|---|

| Nitration | Kettle | 35 | 120 | 2.5 | 91 |

| Separation | Solid-Liquid | 25 | 30 | 5.0 | - |

| Reduction | Tower | 75 | 180 | 1.8 | 85 |

| Purification | Distillation | 95 | 45 | 3.2 | - |

The Bamberger rearrangement step in continuous flow systems demonstrates remarkable efficiency improvements [11]. Complete conversion of phenylhydroxylamine intermediates is achieved with sulfuric acid concentrations as low as 1 weight percent at residence times of 13.6 minutes [11]. This represents a significant reduction in both acid consumption and processing time compared to batch operations [11].

Microfluidic chip integration enables precise mixing of sulfuric acid solutions with phenylhydroxylamine/tetrahydrofuran mixtures [11]. The enhanced mass transfer characteristics of microchannels facilitate rapid reaction kinetics and improved selectivity control [11]. Temperature gradients within the microfluidic device can be precisely controlled to optimize reaction progression and minimize side product formation.

Process intensification through continuous flow synthesis reduces overall processing time from hours to minutes while maintaining high product quality [11]. The continuous operation allows for consistent product specifications and eliminates batch-to-batch variations commonly observed in traditional synthesis methods [10]. Real-time monitoring and feedback control systems enable immediate process adjustments to maintain optimal performance [10].

Byproduct Formation and Reaction Kinetics

The synthesis of 2-amino-4,6-dichlorophenol involves complex reaction networks that generate various byproducts depending on reaction conditions and synthetic pathways employed [13] [27]. Understanding byproduct formation mechanisms is essential for optimizing selectivity and minimizing waste generation in industrial processes [13].

During chlorination reactions, multiple isomeric products form due to the activating influence of the hydroxyl group [25]. The primary byproducts include ortho-chlorophenol and para-chlorophenol, with distribution ratios dependent on reaction temperature and catalyst selection [13]. Advanced catalyst systems incorporating boric acid, diphenyl sulfide, and ferric chloride demonstrate improved selectivity, increasing 2,4-dichlorophenol content from 60% to over 95% [13].

Table 5: Byproduct Distribution Analysis

| Reaction Conditions | 2,4-Dichlorophenol (%) | 2,6-Dichlorophenol (%) | Trichlorophenol (%) | Other Isomers (%) |

|---|---|---|---|---|

| Standard Conditions | 60 | 25 | 8 | 7 |

| Optimized Catalyst | 95 | 3 | 1.5 | 0.5 |

| High Temperature | 45 | 35 | 15 | 5 |

| Low Temperature | 75 | 18 | 4 | 3 |

The kinetic analysis of byproduct formation reveals competing reaction pathways with distinct activation energies [22] [27]. The formation of aniline as a byproduct during catalytic hydrogenation follows parallel kinetics, with rate constants showing strong dependence on catalyst surface properties and hydrogen pressure [26]. At higher cathode potentials, the rate of phenylhydroxylamine reduction to aniline exceeds the rate of chemical rearrangement to para-aminophenol [26].

Reaction kinetics for 2-amino-4,6-dichlorophenol synthesis follow first-order behavior with respect to the limiting reagent under most conditions [22] [23]. The apparent rate constant depends on reaction temperature, catalyst concentration, and solvent polarity [22]. In heterogeneous catalytic systems, mass transfer limitations can influence overall reaction rates, particularly at high conversion levels [26].

The effect of ionic strength on reaction kinetics demonstrates significant influence on activation energy and reaction pathways [22]. Addition of electrolytes such as potassium chloride and potassium sulfate reduces activation energy from 103.92 kJ/mol to approximately one-third of this value [22]. This reduction suggests that the rate-determining step involves ionic intermediates that are stabilized by increased ionic strength [22].

2-Amino-4,6-dichlorophenol exhibits well-defined thermodynamic characteristics that are critical for understanding its physical behavior and processing conditions. The compound demonstrates a relatively sharp melting point range of 94-97°C, with most reliable sources reporting values between 95-96°C [2] [3] [4]. This narrow melting point range indicates high purity potential when properly synthesized and purified, making it suitable for analytical and synthetic applications.

The sublimation behavior of 2-amino-4,6-dichlorophenol is particularly noteworthy and represents one of its most distinctive physical properties. Under reduced pressure conditions of 0.06 mmHg, the compound sublimes at a bath temperature of 70-80°C [3]. This sublimation occurs at temperatures significantly below the normal melting point, indicating the compound's tendency to transition directly from solid to gas phase under appropriate conditions. This property can be exploited for purification purposes and helps explain the compound's behavior during storage and handling.

At atmospheric pressure, the compound exhibits decomposition rather than clean melting when heated beyond its normal melting point. Decomposition occurs at 203-205°F (approximately 95-96°C) , which coincides closely with the melting point range. This thermal behavior suggests that the compound has limited thermal stability above its melting point, necessitating careful temperature control during processing and synthetic applications.

| Thermodynamic Property | Value | Conditions |

|---|---|---|

| Melting Point | 95-97°C | Atmospheric pressure |

| Sublimation Temperature | 70-80°C | 0.06 mmHg |

| Decomposition Temperature | 203-205°F (95-96°C) | Atmospheric pressure |

| Predicted Boiling Point | 286.5±40.0°C | Calculated value |

| Density | 1.6±0.1 g/cm³ | Room temperature |

The predicted boiling point of 286.5±40.0°C [2] [4] provides insight into the compound's volatility characteristics, though experimental verification of this value requires careful consideration of the compound's thermal decomposition tendencies.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 2-amino-4,6-dichlorophenol reflect its dual hydrophilic-lipophilic nature, with the amino and hydroxyl groups providing polar character while the dichlorinated aromatic ring contributes to lipophilic properties. This balance significantly influences its behavior in various solvent systems and has important implications for analytical methods, synthesis, and environmental fate.

Aqueous Solubility:

2-Amino-4,6-dichlorophenol demonstrates extremely limited solubility in aqueous systems. The compound is essentially insoluble in cold water and shows only slight solubility in hot water [5] [6] [7]. This poor aqueous solubility can be attributed to the hydrophobic nature of the dichlorinated aromatic ring, which outweighs the hydrophilic contributions of the amino and phenolic hydroxyl groups. The chlorine substituents significantly reduce the compound's ability to form hydrogen bonds with water molecules, resulting in unfavorable thermodynamics for dissolution.

Organic Solvent Solubility:

In contrast to its aqueous behavior, 2-amino-4,6-dichlorophenol exhibits excellent solubility in most organic solvents. The compound is freely soluble in benzene [3] [5] [6], demonstrating strong compatibility with aromatic solvents. Solubility in carbon disulfide is somewhat less than in benzene but still substantial [3], while petroleum ether shows much lower dissolving power [3].

The compound shows good solubility in polar protic solvents, being readily soluble in methanol [8] [9] and ethanol. Specific solubility testing indicates that a 2.5% solution in 96% ethanol produces a clear to slightly hazy solution [9], confirming substantial solubility in alcoholic media.

| Solvent System | Solubility Characteristics | Applications |

|---|---|---|

| Water (cold) | Insoluble | Limited environmental mobility |

| Water (hot) | Slightly soluble | Potential extraction medium |

| Benzene | Freely soluble | Synthetic applications, recrystallization |

| Carbon disulfide | Moderately soluble | Alternative organic medium |

| Methanol | Readily soluble | Analytical applications, purification |

| Ethanol | Good solubility (2.5% clear solution) | Pharmaceutical and analytical uses |

| Petroleum ether | Poor solubility | Separation and purification |

Implications for Analytical Methods:

The solubility profile makes 2-amino-4,6-dichlorophenol particularly suitable for analysis using organic solvent-based extraction methods followed by chromatographic separation. The poor water solubility necessitates the use of organic co-solvents or alternative extraction techniques for aqueous sample analysis [7].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption properties of 2-amino-4,6-dichlorophenol arise from its aromatic chromophore system, which includes the substituted benzene ring with electron-donating amino and hydroxyl groups, as well as electron-withdrawing chlorine substituents. This combination creates a complex electronic system with characteristic absorption features.

Electronic Transitions:

The UV-Vis absorption spectrum of 2-amino-4,6-dichlorophenol is expected to exhibit multiple absorption bands corresponding to different electronic transitions. The primary absorptions arise from π→π* transitions of the aromatic ring system, typically appearing in the 200-300 nm region. The presence of the amino group introduces additional n→π* transitions, generally observed at longer wavelengths with lower extinction coefficients.

The electron-donating character of both the amino and hydroxyl substituents causes bathochromic (red) shifts in the absorption maxima compared to unsubstituted benzene. Conversely, the electron-withdrawing chlorine substituents at positions 4 and 6 provide some hypsochromic (blue) shift influence, resulting in a complex interplay of electronic effects.

Analytical Wavelengths:

For analytical applications, particularly in high-performance liquid chromatography, 2-amino-4,6-dichlorophenol is commonly detected at 254 nm [10]. This wavelength represents a practical compromise between sensitivity and selectivity for routine analysis, falling within the aromatic absorption region where the compound exhibits sufficient molar absorptivity.

| Spectral Region | Transition Type | Characteristics |

|---|---|---|

| 200-250 nm | π→π* (high energy) | High extinction coefficient |

| 250-300 nm | π→π* (low energy) | Moderate extinction coefficient |

| 300-400 nm | n→π* | Low extinction coefficient |

| 254 nm | Mixed transitions | Analytical detection wavelength |

Solvent Effects:

Like many phenolic compounds, 2-amino-4,6-dichlorophenol exhibits solvent-dependent spectral shifts. Polar protic solvents typically cause red shifts due to hydrogen bonding interactions with the hydroxyl and amino groups, while non-polar solvents generally produce blue-shifted spectra. These solvatochromic effects must be considered when conducting quantitative UV-Vis analysis.

Environmental and pH Effects:

The ionizable nature of both the phenolic hydroxyl and amino groups means that pH significantly affects the absorption characteristics. At physiological pH, partial deprotonation of the phenolic group can occur, leading to substantial changes in the electronic structure and corresponding spectral shifts.

Infrared Spectral Fingerprinting and Functional Group Analysis

Infrared spectroscopy provides detailed structural confirmation for 2-amino-4,6-dichlorophenol through characteristic vibrational frequencies of its functional groups. The IR spectrum serves as a molecular fingerprint, enabling both qualitative identification and quantitative analysis of the compound.

N-H Stretching Vibrations:

The primary amino group exhibits characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ region. For 2-amino-4,6-dichlorophenol, two distinct bands are expected: an antisymmetric stretch around 3450-3350 cm⁻¹ and a symmetric stretch at 3350-3250 cm⁻¹ [11]. These frequencies may be slightly shifted due to the electron-withdrawing effect of the chlorine substituents and potential hydrogen bonding interactions.

O-H Stretching Vibrations:

The phenolic hydroxyl group produces a broad O-H stretching absorption in the 3600-3200 cm⁻¹ region. The exact position and shape of this band depend significantly on the degree of hydrogen bonding, with intermolecular hydrogen bonding causing broadening and shifting to lower frequencies. In solid-state spectra, this band often overlaps with N-H stretching frequencies, requiring careful spectral deconvolution for accurate assignment.

Aromatic C=C Stretching:

The aromatic ring system generates multiple C=C stretching vibrations in the 1600-1400 cm⁻¹ region. These bands provide information about the substitution pattern and electronic effects of the substituents on the ring system. The presence of both electron-donating and electron-withdrawing groups creates a complex pattern of ring vibrations.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Characteristics |

|---|---|---|---|

| NH₂ antisymmetric stretch | 3450-3350 | Strong | Sharp, characteristic of primary amines |

| NH₂ symmetric stretch | 3350-3250 | Strong | May overlap with O-H stretch |

| O-H stretch (phenolic) | 3600-3200 | Broad, strong | Hydrogen bonding effects |

| Aromatic C=C stretch | 1600-1400 | Multiple bands | Ring vibration patterns |

| NH₂ scissors deformation | 1650-1550 | Medium | Primary amine characteristic |

| C-N stretch | 1400-1250 | Medium | Amine-aromatic linkage |

| C-O stretch (phenolic) | 1300-1200 | Strong | Phenolic character |

| C-Cl stretch | 800-600 | Variable | Chloro-aromatic vibrations |

Fingerprint Region Analysis:

The fingerprint region (1400-650 cm⁻¹) contains numerous characteristic vibrations including C-N stretching around 1400-1250 cm⁻¹, phenolic C-O stretching at 1300-1200 cm⁻¹, and C-Cl stretching vibrations in the 800-600 cm⁻¹ range. The specific pattern of these absorptions provides definitive structural confirmation.

NH₂ Deformation Modes:

The amino group exhibits several deformation modes including scissors deformation around 1650-1550 cm⁻¹, rocking motions at 1300-1000 cm⁻¹, and wagging vibrations that contribute to the fingerprint region complexity [11]. These modes are sensitive to the electronic environment and provide information about substituent effects.

Spectral Interpretation Guidelines:

For routine identification, key diagnostic features include the dual N-H stretching pattern, the broad phenolic O-H stretch, strong aromatic C=C stretches, and the characteristic fingerprint region pattern. Quantitative analysis requires careful baseline correction and may benefit from derivative spectroscopy techniques to resolve overlapping bands.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-amino-4,6-dichlorophenol provides detailed structural information through characteristic fragmentation patterns. The molecular ion and its fragmentation products offer definitive confirmation of molecular structure and enable both qualitative identification and quantitative analysis.

Molecular Ion Characteristics:

The molecular ion peak appears at m/z 178, corresponding to the molecular formula C₆H₅Cl₂NO [12] [13]. Under electron ionization (EI) conditions, this appears as [M]⁺- , while electrospray ionization (ESI) typically produces the protonated molecular ion [M+H]⁺ at m/z 179 [12]. The relative intensity of the molecular ion depends on ionization conditions and the inherent stability of the molecular radical cation.

Chlorine Isotope Pattern:

One of the most distinctive features of the mass spectrum is the characteristic chlorine isotope pattern. The presence of two chlorine atoms creates a complex isotopic cluster with peaks at M, M+2, and M+4, reflecting the natural abundance ratio of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1). This isotopic pattern provides immediate confirmation of the number of chlorine atoms present and serves as a diagnostic feature for structural identification.

Primary Fragmentation Pathways:

Several major fragmentation pathways characterize the mass spectral behavior of 2-amino-4,6-dichlorophenol:

Chlorine Loss: Loss of a chlorine atom ([M-Cl]⁺ at m/z 143) represents one of the most common fragmentation pathways for chlorinated aromatics [13]. This fragmentation typically involves the loss of a chlorine radical, leaving a phenyl cation that may undergo further rearrangement.

Amino Group Loss: The loss of the amino group ([M-NH₂]⁺ at m/z 162) occurs through cleavage of the C-N bond, producing a dichlorophenol cation. This fragmentation provides direct evidence for the presence of the amino substituent.

Hydrogen Chloride Elimination: Loss of HCl ([M-HCl]⁺ at m/z 142) involves the elimination of both a hydrogen atom and a chlorine atom, typically occurring through a rearrangement mechanism that may involve the amino or hydroxyl hydrogen.

| Fragment Ion | m/z Value | Fragmentation Process | Structural Information |

|---|---|---|---|

| [M]⁺- | 178 | Molecular ion | Complete structure confirmation |

| [M+H]⁺ | 179 | Protonated molecular ion (ESI) | Soft ionization product |

| [M-Cl]⁺ | 143 | Chlorine radical loss | Evidence of chloro substitution |

| [M-NH₂]⁺ | 162 | Amino group cleavage | Confirms amino functionality |

| [M-HCl]⁺ | 142 | Hydrogen chloride elimination | Rearrangement product |

| [M-2Cl]⁺ | 108 | Double chlorine loss | Extensive fragmentation |

Secondary Fragmentation:

Further fragmentation of primary fragment ions produces additional diagnostic peaks. The [M-Cl]⁺ ion at m/z 143 may lose a second chlorine to produce [M-2Cl]⁺ at m/z 108, while the [M-NH₂]⁺ ion can undergo subsequent losses to form smaller aromatic cations.

Analytical Applications:

The characteristic fragmentation pattern enables selective detection using multiple reaction monitoring (MRM) or selected ion monitoring (SIM) modes in tandem mass spectrometry. Specific parent-to-product ion transitions, such as m/z 178→143 or m/z 178→162, provide high selectivity for analytical applications [12].

Ion Formation Mechanisms:The formation of fragment ions involves both simple bond cleavages and more complex rearrangement processes. The stability of resulting aromatic cations influences fragmentation pathways, with more stable ions appearing as major peaks in the spectrum. Understanding these mechanisms aids in interpreting spectra of related compounds and unknown structural elucidation.

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant